2-Fluorooctadecanoic acid
Overview
Description
2-Fluorooctadecanoic acid is a fluorinated fatty acid with the molecular formula C18H35FO2. It is a derivative of octadecanoic acid (stearic acid) where one hydrogen atom is replaced by a fluorine atom at the second carbon position. This compound is of interest due to its unique properties imparted by the presence of the fluorine atom, which can significantly alter its chemical and biological behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorooctadecanoic acid can be achieved through several methods. One common approach involves the use of hydrogen fluoride and N-bromoacetamide. This method is particularly effective for simple, unsubstituted α-fluoro acids . Another method involves the use of diethyl monofluoromalonate, which is less vigorous and suitable for compounds with labile functional groups . Additionally, perchloryl fluoride can be used as a reagent in the synthesis of fluorinated acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity, yield, and cost-effectiveness. The use of hydrogen fluoride and N-bromoacetamide is preferred for its simplicity and effectiveness in producing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Fluorooctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce corresponding fluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Fluorinated ketones or aldehydes.
Reduction: Fluorinated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluorooctadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its effects on biological systems, particularly in the context of metabolic pathways involving fatty acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs with improved pharmacokinetic properties due to the presence of fluorine.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Fluorooctadecanoic acid involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can alter the compound’s interaction with enzymes and receptors, leading to changes in metabolic processes. For example, the fluorine atom can inhibit β-oxidation of fatty acids, affecting energy production and storage in cells .
Comparison with Similar Compounds
2-Fluorooctadecanoic acid can be compared with other fluorinated fatty acids, such as:
- 2-Fluorodecanoic acid
- 2-Fluorododecanoic acid
- 2-Fluorohexadecanoic acid
Uniqueness
The uniqueness of this compound lies in its specific chain length and the position of the fluorine atom. This specific structure imparts distinct physical and chemical properties, such as increased lipophilicity and resistance to enzymatic degradation, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-fluorooctadecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSADWNZXPRGHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550274 | |
Record name | 2-Fluorooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20550274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1578-61-6 | |
Record name | 2-Fluorooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20550274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluorooctadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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